molecular formula C11H13N3O B561184 5-Ethoxy-1-(p-tolyl)-1H-1,2,3-triazole CAS No. 103861-17-2

5-Ethoxy-1-(p-tolyl)-1H-1,2,3-triazole

Cat. No.: B561184
CAS No.: 103861-17-2
M. Wt: 203.245
InChI Key: APOZMTYAYYFCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value 5-Ethoxy-1-(p-tolyl)-1H-1,2,3-triazole is a chemical building block of significant interest in various research fields, particularly medicinal chemistry and materials science. As a 1,2,3-triazole derivative, its core structure is aromatic and exhibits notable stability against hydrolysis, oxidation, and reduction . The ethoxy functional group at the 5-position provides a distinct point for further chemical modification, making this compound a valuable intermediate for constructing more complex molecular architectures. Research Applications The primary research value of this compound lies in its role as a versatile precursor. 1,2,3-Triazole cores are frequently employed in drug discovery and the synthesis of biologically active molecules due to their ability to mimic amide bonds while offering superior metabolic stability . This scaffold is a cornerstone in heterocyclic chemistry and is readily synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction known for its high efficiency and reliability . Researchers can utilize this compound to develop novel substances for potential application as corrosion inhibitors for metals , antimicrobial agents , or as a key fragment in the search for enzyme inhibitors targeting diseases like Alzheimer's or diabetes . Furthermore, 1,2,3-triazole derivatives have found use in materials science, such as in the development of polymers, fluorescent probes, and agrochemicals . Handling and Safety Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

CAS No.

103861-17-2

Molecular Formula

C11H13N3O

Molecular Weight

203.245

IUPAC Name

5-ethoxy-1-(4-methylphenyl)triazole

InChI

InChI=1S/C11H13N3O/c1-3-15-11-8-12-13-14(11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3

InChI Key

APOZMTYAYYFCIM-UHFFFAOYSA-N

SMILES

CCOC1=CN=NN1C2=CC=C(C=C2)C

Synonyms

1H-1,2,3-Triazole,5-ethoxy-1-p-tolyl-(6CI)

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

The 1,2,3-triazole scaffold is known for its potential as an anticancer agent. Recent studies have demonstrated that compounds containing the triazole motif exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,2,3-triazoles have shown promising results in inhibiting the proliferation of human liver cancer (HepG-2), colon cancer (HCT-116), and breast adenocarcinoma (MCF-7) cells. In vitro studies indicated that certain triazole-containing hybrids possess IC50 values ranging from 12.22 to 60.20 µM against these cell lines, suggesting their potential as therapeutic agents in cancer treatment .

EGFR Tyrosine Kinase Inhibition

Another critical application of triazole derivatives is their role as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. Compounds designed with the triazole structure have been reported to exhibit enhanced inhibitory activities against non-small cell lung cancer (NSCLC) cell lines compared to traditional EGFR inhibitors like Erlotinib. These derivatives not only induce apoptosis but also demonstrate cell cycle arrest in sensitive cell lines .

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial properties. Research indicates that certain 1,2,3-triazole derivatives can inhibit the growth of various bacterial and fungal strains. This property is particularly valuable in developing new antibiotics and antifungal agents amid rising resistance to existing drugs .

Agricultural Applications

The versatility of triazoles extends to agricultural chemistry. They are being explored as fungicides and herbicides due to their ability to disrupt fungal cell membranes and inhibit growth. The incorporation of triazole moieties into agrochemical formulations has shown enhanced efficacy against a range of plant pathogens .

Material Science

In material science, 1,2,3-triazoles are utilized as building blocks for synthesizing polymers and other materials with specific functionalities. Their unique chemical properties allow for the development of materials with enhanced thermal stability and mechanical strength .

Data Table: Summary of Applications

Application AreaDescriptionExample Compounds
Medicinal ChemistryAntitumor activity against various cancer cell linesTriazole hybrids with IC50 < 60 µM
EGFR tyrosine kinase inhibitors for NSCLC treatmentErlotinib derivatives
AntimicrobialInhibition of bacterial and fungal growthVarious triazole derivatives
AgriculturalUse as fungicides and herbicidesTriazole-based agrochemicals
Material ScienceBuilding blocks for polymers with enhanced propertiesTriazole-containing polymers

Case Study 1: Antitumor Activity

A study investigated a series of 1,2,3-triazole-containing compounds synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC). These compounds were tested against several cancer cell lines, revealing significant cytotoxicity correlated with specific structural modifications on the triazole ring .

Case Study 2: EGFR Inhibition

Research focused on Erlotinib derivatives containing triazoles demonstrated superior antitumor efficacy compared to Erlotinib alone in NSCLC models. The study highlighted the mechanism by which these compounds induce apoptosis and inhibit tumor growth through targeted action on EGFR pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name R1 (Position 1) R5 (Position 5) Molecular Weight Key Applications/Activities References
This compound p-Tolyl Ethoxy ~243.3* Hypothetical: Enzyme inhibition
5-(p-Tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole (3d) 3,4,5-Trimethoxyphenyl p-Tolyl 357.4 Anticancer (Combretastatin A-4 analog)
4-Methyl-1-(4-nitrophenyl)-5-(p-tolyl)-1H-1,2,3-triazole (HR470339) 4-Nitrophenyl p-Tolyl 294.3 Intermediate for pharmaceuticals
TolyTriazole (4-(p-Tolyl)-1H-1,2,3-triazole) H p-Tolyl ~175.2 Corrosion inhibition, UV absorption

*Calculated based on molecular formula C₁₂H₁₄N₃O.

Key Observations:

3,4,5-Trimethoxyphenyl (Compound 3d): The electron-rich methoxy groups enhance binding to tubulin in cancer cells, mimicking combretastatin A-4’s mechanism . 4-Nitrophenyl (HR470339): The nitro group introduces electron-withdrawing effects, which may stabilize intermediates in synthetic pathways but reduce bioavailability .

Positional Substitution :

  • The p-tolyl group at position 1 is conserved in all analogs, suggesting its role in conferring steric stability and lipophilicity. Replacement with smaller groups (e.g., H in TolyTriazole) shifts applications to industrial uses (e.g., corrosion inhibition) rather than medicinal chemistry .

Table 2: Activity and Application Comparison

Compound Name Biological Activity/Application Mechanism/Notes References
This compound Hypothetical: Carbonic anhydrase-II inhibition Ethoxy may mimic sulfonamide inhibitors by coordinating zinc ions in the enzyme active site .
5-(p-Tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole (3d) Anticancer (Combretastatin A-4 analog) Disrupts microtubule polymerization via trimethoxyphenyl binding .
TolyTriazole Corrosion inhibition, UV absorber Adsorbs onto metal surfaces, forming protective films; absorbs UV light due to aromatic triazole core .

Key Trends:

  • Enzyme Inhibition: Triazoles with polar substituents (e.g., ethoxy, methoxy) show higher affinity for enzyme active sites compared to nonpolar analogs .
  • Anticancer Activity : Bulky aromatic substituents at position 1 (e.g., 3,4,5-trimethoxyphenyl) are critical for mimicking natural tubulin-binding agents .
  • Industrial Utility : Simpler analogs like TolyTriazole prioritize stability and adsorption properties over complex bioactivity .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : Ethoxy and methoxy substituents improve solubility and hydrogen-bonding capacity, favoring enzyme inhibition .
  • Electron-Withdrawing Groups : Nitro substituents (HR470339) reduce metabolic stability but are valuable in photostabilizers .

Preparation Methods

Step 1: Synthesis of 5-Ethoxy-1H-1,2,3-triazole

A one-pot azide-nitrile cycloaddition/Dimroth rearrangement (Scheme 2a in) could generate 5-ethoxy-1H-1,2,3-triazole. Using ethoxyacetonitrile and an azide precursor, this method produces 5-substituted triazoles via thermal reorganization.

Step 2: Pd-Catalyzed Coupling with p-Tolyl Halides

The 5-ethoxy-1H-triazole intermediate is halogenated at the 1-position (e.g., using NBS or I₂), followed by Pd-catalyzed coupling with p-tolylboronic acid or p-tolylamine . Conditions from include:

  • Catalyst : (THP-Dipp)Pd(cinn)Cl (2 mol%)

  • Base : NaOtBu (3.0 equiv.) in 1,4-dioxane at 120°C.

  • Yield : Up to 95% for analogous arylaminations.

Post-Functionalization of Preformed Triazole Cores

Halogenation and Nucleophilic Substitution

5-Halo-1-(p-tolyl)-1H-1,2,3-triazoles, accessible via Cu-catalyzed cycloaddition and halogenation (Scheme 2b in), can undergo nucleophilic substitution with sodium ethoxide. For example:

  • Halogenation : Treatment of 1-(p-tolyl)-1H-1,2,3-triazole with N-iodosuccinimide (NIS) yields 5-iodo-1-(p-tolyl)-1H-1,2,3-triazole.

  • Substitution : Reacting the iodo derivative with NaOEt in DMF at 80°C introduces the ethoxy group.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range*
CuAAC with Ligand ControlHigh regioselectivity; enantioselectiveRequires specialized ligands60–85%
Buchwald–HartwigScalable; versatile for aryl groupsMulti-step; halogenation step required70–95%
Post-FunctionalizationFlexible for late-stage modificationRisk of over-substitution or side reactions50–75%

Experimental Considerations and Optimization

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution, while 1,4-dioxane optimizes Pd-catalyzed couplings.

  • Temperature : Elevated temperatures (120°C) are critical for Buchwald–Hartwig amination, whereas CuAAC proceeds efficiently at 60°C.

  • Purification : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively isolates triazole products .

Q & A

Q. What are the common synthetic routes for 5-Ethoxy-1-(p-tolyl)-1H-1,2,3-triazole, and how do reaction conditions influence regioselectivity?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using aryl azides and ethoxy-substituted alkynes. Key variables include solvent polarity (e.g., DMF vs. DCM), temperature (room temperature vs. reflux), and catalyst choice (e.g., Cu(I) salts). For example, regioselectivity in triazole formation is enhanced by optimizing ligand-catalyst systems to favor 1,4-disubstituted products. Alternative routes involve Suzuki coupling of pre-functionalized triazole intermediates with p-tolylboronic acids .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

Essential techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and electronic environments.
  • X-ray crystallography for unambiguous confirmation of regiochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
  • FT-IR to identify functional groups like the triazole ring and ethoxy moiety.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What are the primary research applications of this compound in academic settings?

It serves as:

  • A precursor for pharmacophore hybridization (e.g., coupling with thiazole or benzimidazole moieties to explore bioactivity) .
  • A model compound for studying tautomerism and non-covalent interactions in supramolecular chemistry .
  • A ligand in coordination chemistry due to its nitrogen-rich heterocyclic structure .

Advanced Research Questions

Q. How can ring-chain tautomerism in this compound derivatives be experimentally and computationally analyzed?

  • Dynamic NMR can detect equilibrium shifts between tautomeric forms in solution.
  • Density Functional Theory (DFT) calculations predict thermodynamic stability and transition states, validated against crystallographic data .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O/N) that stabilize specific tautomers .

Q. What computational strategies are effective for predicting the electronic properties and reactivity of this triazole derivative?

  • DFT-based frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites by calculating HOMO-LUMO gaps.
  • Molecular docking evaluates binding affinities to biological targets (e.g., enzymes), guided by crystallographic ligand poses .
  • Molecular dynamics (MD) simulations assess solvent effects on conformational stability .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

  • Reproduce reactions under standardized conditions (e.g., catalyst loading, solvent purity).
  • Cross-validate data using multiple techniques (e.g., XRD vs. NOESY for regiochemistry confirmation).
  • Explore solvent-dependent effects , as polar aprotic solvents may alter reaction pathways or tautomeric equilibria .

Q. What methodologies are recommended for elucidating the mechanism of biological activity in triazole derivatives?

  • In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with structure-activity relationship (SAR) studies.
  • Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants.
  • Metabolomic profiling to identify metabolic intermediates in cellular systems .

Q. How can solvent and catalyst systems be optimized to improve synthetic efficiency?

  • Screen ionic liquids or deep eutectic solvents for enhanced solubility and reduced side reactions.
  • Test bimetallic catalysts (e.g., Cu-Ni) to accelerate cycloaddition kinetics.
  • Use microwave-assisted synthesis for rapid, high-yield reactions under controlled heating .

Q. What strategies are effective for correlating structural modifications with activity in hybrid triazole derivatives?

  • Fragment-based drug design (FBDD) to systematically replace substituents (e.g., p-tolyl with halogenated aryl groups).
  • 3D-QSAR modeling to map steric/electronic requirements for target engagement.
  • Crystallographic fragment screening to identify key binding motifs .

Q. What protocols ensure safe handling and stability of this compound during storage?

  • Store under argon atmosphere at –20°C to prevent oxidation.
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC purity checks.
  • Avoid prolonged exposure to UV light, which may induce photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.